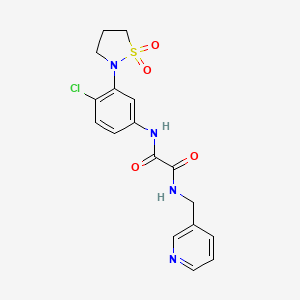

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O4S/c18-14-5-4-13(9-15(14)22-7-2-8-27(22,25)26)21-17(24)16(23)20-11-12-3-1-6-19-10-12/h1,3-6,9-10H,2,7-8,11H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSFGANKTKWPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidine Ring: This step often starts with the reaction of a suitable thiourea derivative with a chlorinating agent such as sulfuryl chloride to form the isothiazolidine ring, followed by oxidation using hydrogen peroxide to introduce the dioxido functionality.

Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Coupling with Pyridin-3-ylmethylamine: The chlorinated phenyl derivative is then coupled with pyridin-3-ylmethylamine under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Formation of the Oxalamide Backbone: Finally, the intermediate is reacted with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis while ensuring the reaction conditions are optimized for yield and purity. This includes:

- Using continuous flow reactors for better control over reaction conditions.

- Implementing purification steps such as recrystallization or chromatography to achieve high purity.

- Ensuring safety protocols are in place due to the use of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The dioxidoisothiazolidine ring can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the oxalamide backbone.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Further oxidized derivatives of the dioxidoisothiazolidine ring.

Reduction: Reduced forms of the oxalamide backbone.

Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology and Medicine

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Polymer Science: Potential use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide and similar compounds:

Key Findings from Comparative Studies

- Antiviral Activity : Compounds with thiazole-pyrrolidine N2 substituents (e.g., compound 14 ) exhibit potent HIV entry inhibition (IC₅₀ = 0.8 μM), suggesting that heterocyclic N2 groups enhance antiviral efficacy. The target compound’s pyridinylmethyl group may offer similar advantages but requires validation .

- Enzyme Inhibition : The trifluoromethyl group in compound 33 enhances lipophilicity and binding to cytochrome P450 4F11. In contrast, the target compound’s sulfone group may improve metabolic stability while maintaining enzyme interaction .

- Solubility and Bioavailability : Methoxy and pyridine substituents (e.g., compounds 18 , 39 ) improve aqueous solubility, a critical factor for oral bioavailability. The target compound’s pyridin-3-ylmethyl group likely contributes to similar solubility enhancements .

- Structural-Activity Relationships (SAR) :

Limitations and Unresolved Questions

- Evidence lacks comparative pharmacokinetic data (e.g., half-life, clearance) between the target compound and its analogs.

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloro-substituted phenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Isothiazolidin-2-yl moiety : Imparts stability and may influence the compound's reactivity.

- Oxalamide functional group : Suggests possible interactions with protein targets, potentially affecting various biological pathways.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₄S |

| Molecular Weight | 442.3 g/mol |

| CAS Number | 1105216-19-0 |

Preliminary studies indicate that this compound may exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The oxalamide group can interact with enzymes, potentially acting as a competitive inhibitor.

- Antimicrobial Activity : Similar compounds have shown moderate antibacterial and antifungal properties, suggesting potential efficacy against pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, demonstrating that certain derivatives exhibited notable antibacterial effects against E. coli and B. subtilis with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL . While specific data for this compound is limited, the structural similarities suggest it may possess comparable activity.

Synthesis and Evaluation

The synthesis of this compound involves multi-step synthetic routes that require careful control of reaction conditions to achieve high yields and purity. The initial steps typically include:

- Formation of Isothiazolidine : Utilizing appropriate precursors to construct the isothiazolidine ring.

- Coupling Reactions : Linking the phenyl and pyridine groups through oxalamide formation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is essential.

Q & A

Q. What are the key steps for synthesizing N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling aromatic amines with oxalic acid derivatives. A general procedure includes:

Activation of carbonyl groups : Use reagents like chloroacetyl chloride or oxalyl chloride to activate the oxalamide backbone.

Stepwise coupling : React the activated intermediate with substituted aniline (e.g., 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline) and a pyridinylmethylamine derivative under cooled conditions (10°C) in solvents like 1,4-dioxane .

Purification : Recrystallize the product from chloroform or use column chromatography.

Key parameters include stoichiometric control of triethylamine (as a base) and dropwise addition of reagents to minimize side reactions .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for substituted phenyl groups) and pyridine methylene protons (δ 3.3–3.5 ppm). The 13C NMR will show carbonyl carbons (δ 157–160 ppm) and sulfone groups (δ ~125 ppm for CF3 in analogous compounds) .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and sulfonyl S=O (1150–1300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode can confirm molecular weight (e.g., [M–H]⁻ peaks) .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of this compound?

- Methodological Answer : Apply statistical design of experiments (DoE) to minimize trial-and-error:

- Factor screening : Test variables like temperature (10–25°C), solvent polarity (dioxane vs. DMF), and reagent ratios using a fractional factorial design .

- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between critical factors (e.g., triethylamine concentration vs. reaction time) .

- High-throughput screening : Use automated platforms to rapidly test reaction conditions, especially for scaling up .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use DFT to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets (e.g., enzyme active sites) .

- Molecular docking : Screen against protein databases (e.g., CYP4F11 or SCD1) to identify binding affinities. Focus on the sulfonyl and pyridine groups for hydrogen bonding interactions .

- ADMET prediction : Tools like SwissADME can estimate solubility, metabolic stability, and toxicity based on lipophilicity (LogP) and polar surface area .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique correlation : Cross-validate NMR assignments with HSQC/HMBC for 2D structural confirmation. For example, coupling patterns in 1H NMR (e.g., dd for aromatic protons) should align with 13C shifts .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., pyridine vs. phenyl groups).

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm sulfonyl group geometry if single crystals are obtainable .

Methodological Notes

- Synthetic Challenges : The 1,1-dioxidoisothiazolidine moiety may require specialized sulfonation conditions (e.g., oxidation of thiol precursors with H2O2/NaIO4) .

- Biological Testing : For in vitro assays, prioritize solubility enhancement via co-solvents (e.g., DMSO/PBS mixtures) and validate target engagement using SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.